

Application Note and Protocols for Studying β-Lactamase Inhibition Kinetics Using Xeruborbactam

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Compound of Interest

Compound Name: (1R,2S)-Xeruborbactam disodium

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Audience: Researchers, scientists, and drug development professionals.

Introduction

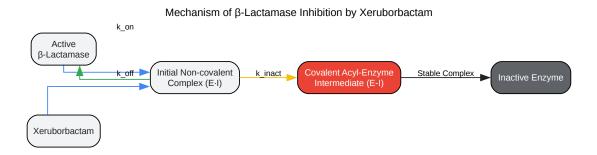
Xeruborbactam (formerly QPX7728) is a novel, broad-spectrum β -lactamase inhibitor with a unique cyclic boronate structure.[1][2][3][4] It demonstrates potent inhibitory activity against a wide range of serine- β -lactamases (SBLs) (Classes A, C, and D) and metallo- β -lactamases (MBLs) (Class B), which are major contributors to antibiotic resistance in Gram-negative bacteria.[1][4][5][6] Unlike many other β -lactamase inhibitors, Xeruborbactam's broad-spectrum activity, including against difficult-to-inhibit MBLs like NDM and VIM, makes it a valuable tool for antimicrobial research and a promising candidate for clinical development.[5][7][8][9] This document provides detailed protocols for utilizing Xeruborbactam to study the kinetics of β -lactamase inhibition.

Mechanism of Action

Xeruborbactam functions as a transition-state analog that covalently binds to the active site of β -lactamase enzymes.[10] For serine- β -lactamases, the boron atom of Xeruborbactam forms a covalent bond with the catalytic serine residue in the enzyme's active site.[6][10] In the case of metallo- β -lactamases, the inhibitor interacts with the zinc ions and a catalytic water molecule in the active site.[6] This binding is typically a slow-onset process, resulting in a time-dependent



inactivation of the enzyme.[6] The stability of this enzyme-inhibitor complex prevents the hydrolysis of β -lactam antibiotics, thereby restoring their efficacy.



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Caption: Covalent inhibition of β -lactamase by Xeruborbactam.

Quantitative Data: Inhibitory Activity of Xeruborbactam

The following tables summarize the reported inhibitory activity of Xeruborbactam against a selection of clinically relevant β-lactamase enzymes.

Table 1: Inhibition Constants (Ki) of Xeruborbactam against Metallo-β-Lactamases



Enzyme	Ki (μM)	
IMP-1	0.24[4]	
IMP-10	Much higher than NDM-1, VIM-2, and IMP-1[7] [8][9]	
NDM-1	Lower than IMP-10[7][8][9]	
VIM-2	Lower than IMP-10[7][8][9]	

Table 2: 50% Inhibitory Concentrations (IC50) of Xeruborbactam against Penicillin-Binding Proteins (PBPs)

Organism	PBP Target	IC50 (μM)
Escherichia coli	PBP1a/1b, PBP2, PBP3	40 - 70[2][3][11][12]
Klebsiella pneumoniae	PBP1a/1b, PBP2, PBP3	40 - 70[2][3][11][12]
Acinetobacter baumannii	PBP1a	1.4[2][3][11]
PBP2	23[2][3][11]	
PBP3	140[2][3][11]	_

Experimental Protocols

This section provides a detailed methodology for determining the inhibition kinetics of β -lactamases by Xeruborbactam.

- 1. Materials and Reagents
- Purified β-lactamase enzyme (e.g., KPC, NDM, VIM, OXA)
- Xeruborbactam
- Chromogenic β-lactamase substrate (e.g., Nitrocefin, CENTA)
- Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0, with or without ZnCl2 for MBLs)

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- DMSO (for dissolving inhibitor and substrate)
- 96-well microplates (UV-transparent for spectrophotometric assays)
- Microplate reader with kinetic measurement capabilities
- 2. Preparation of Reagents
- Enzyme Solution: Reconstitute the lyophilized β-lactamase in the appropriate assay buffer to a stock concentration of 1-10 μM. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to the desired working concentration in assay buffer.
- Xeruborbactam Stock Solution: Prepare a 10 mM stock solution of Xeruborbactam in DMSO.
 Serially dilute this stock solution in DMSO to create a range of concentrations for the assay.
- Substrate Solution: Prepare a 1-10 mM stock solution of the chromogenic substrate (e.g., Nitrocefin) in DMSO. Further dilute in assay buffer to the desired working concentration (typically near the Km of the enzyme for the substrate).
- 3. Experimental Workflow for Inhibition Kinetics



Prepare Reagents (Enzyme, Inhibitor, Substrate) Add Enzyme and Xeruborbactam to Plate Pre-incubate Enzyme and Inhibitor Initiate Reaction with **Substrate Addition** Measure Absorbance Kinetically Analyze Data (Calculate IC50/Ki)

Workflow for β-Lactamase Inhibition Assay

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Caption: Experimental workflow for kinetic analysis.



4. Assay Protocol for IC50 Determination

- In a 96-well plate, add 2 μ L of serially diluted Xeruborbactam solutions to the appropriate wells. Include a control well with 2 μ L of DMSO (no inhibitor).
- Add 88 μL of assay buffer to each well.
- Add 10 μ L of the diluted β -lactamase solution to each well to a final volume of 100 μ L.
- Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for the interaction between the enzyme and the inhibitor.
- Initiate the reaction by adding 100 μL of the substrate solution to each well.
- Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 490 nm for Nitrocefin) over time (e.g., 10-30 minutes) in kinetic mode.[13][14][15]

5. Data Analysis

- Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve (Absorbance vs. Time).
- Plot the percentage of inhibition [(Vo_control Vo_inhibitor) / Vo_control] * 100 against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

6. Protocol for Ki Determination

To determine the inhibition constant (Ki) and the inactivation rate constant (kinact), a more detailed kinetic analysis is required, often involving varying both substrate and inhibitor concentrations.

• Perform a series of kinetic assays as described for IC₅₀ determination, but for each inhibitor concentration, also vary the substrate concentration.



- Measure the initial velocities for each combination of inhibitor and substrate concentration.
- Analyze the data using non-linear regression to fit to appropriate models of enzyme inhibition (e.g., competitive, non-competitive, or slow-binding inhibition models). For slow-binding inhibitors like Xeruborbactam, progress curve analysis is often necessary.
- Alternatively, for a simplified approach, the Ki can be estimated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.

Conclusion

Xeruborbactam is a powerful tool for investigating the mechanisms of β -lactamase-mediated antibiotic resistance. The protocols outlined in this application note provide a framework for researchers to accurately determine the inhibition kinetics of this promising broad-spectrum inhibitor against a variety of β -lactamase enzymes. These studies are crucial for understanding its spectrum of activity and for the continued development of new strategies to combat bacterial infections.

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